Enhanced Cytotoxicity in Cancer Cell Lines: 7-Methylpyrazolo[1,5-a]pyrimidin-5-amine vs. Unsubstituted Analog
The 7-methyl substitution significantly enhances in vitro cytotoxicity against cancer cell lines compared to the unsubstituted pyrazolo[1,5-a]pyrimidin-5-amine core . The presence of the methyl group at the 7-position is known to improve cellular permeability and target engagement, as supported by SAR studies on related scaffolds [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) against A549 lung cancer cells |
|---|---|
| Target Compound Data | 12.5 µM |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidin-5-amine (unsubstituted, CAS 216066-95-4) with no reported activity at similar concentrations |
| Quantified Difference | Target compound demonstrates measurable activity, while comparator is inactive or significantly less potent (exact value not reported) |
| Conditions | MTT assay, 48-72 h exposure |
Why This Matters
This differentiation is critical for researchers requiring a pre-validated starting point for anticancer drug discovery; the unsubstituted analog lacks this documented cytotoxic potential, making it a poor substitute for hit-to-lead campaigns.
- [1] de Melo CS, Feng TS, van der Westhuyzen R, Gessner RK, Street LJ, Morgans GL, et al. Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization. Bioorg Med Chem. 2015 Nov 15;23(22):7240-50. doi:10.1016/j.bmc.2015.10.021. View Source
